(4aR,7aS)-1-(3-ethylpyridine-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one
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Overview
Description
The compound (4aR,7aS)-1-(3-ethylpyridine-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one is a complex organic molecule featuring a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-ethylpyridine and 6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one.
Key Steps:
Reaction Conditions: Typical conditions involve the use of organic solvents such as dichloromethane or toluene, with catalysts like palladium on carbon for hydrogenation steps, and bases like triethylamine for acylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the precise conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ethyl group on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmacology: Due to its structural similarity to known bioactive molecules, it may exhibit activity against certain biological targets, making it a potential lead compound in drug discovery.
Biochemical Research: It can be used as a probe to study enzyme interactions and mechanisms.
Industry
Polymer Science: Its incorporation into polymer backbones could impart unique mechanical or thermal properties.
Mechanism of Action
The compound’s mechanism of action in biological systems would likely involve interaction with specific molecular targets such as enzymes or receptors. The pyridine and pyrrolo[3,4-b]pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- (4aR,7aS)-1-(3-methylpyridine-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one
- (4aR,7aS)-1-(3-phenylpyridine-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one
Uniqueness
The presence of the ethyl group on the pyridine ring in (4aR,7aS)-1-(3-ethylpyridine-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one differentiates it from its analogs, potentially altering its biological activity and chemical reactivity. This subtle change can significantly impact its binding affinity and specificity towards biological targets, making it a unique candidate for further research.
Properties
IUPAC Name |
(4aR,7aS)-1-(3-ethylpyridine-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-11-9-17-7-6-12(11)16(21)19-8-4-5-13-14(19)10-18(2)15(13)20/h6-7,9,13-14H,3-5,8,10H2,1-2H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBBZCPNUMAJNA-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCCC3C2CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCC[C@@H]3[C@H]2CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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